5,7-dimethyl-N'-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H18N6O/c1-4-14(13-8-6-5-7-9-13)20-21-16(24)15-19-17-18-11(2)10-12(3)23(17)22-15/h5-10H,4H2,1-3H3,(H,21,24)/b20-14+ |
InChI Key |
ULBLRIDZURVMOL-XSFVSMFZSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=NN2C(=CC(=NC2=N1)C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)C1=NN2C(=CC(=NC2=N1)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Scientific Research Applications
5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its potential as an inhibitor of enzymes like JAK1, JAK2, and PHD-1.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in various signaling pathways related to inflammation and cell proliferation . The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5,7-DIMETHYL-N’-[(1E)-1-PHENYLPROPYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique compared to other triazolopyrimidines due to its specific substitution pattern and biological activity. Similar compounds include:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its cytotoxic activity and use in anticancer research.
5,7-Dimethyl-N’-[(1E)-1-(4-methylphenyl)ethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide: Another derivative with similar structural features but different biological activities.
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